Dual Kinase Inhibition Maintained by 6-Methyl Substitution
In a series of tetrahydrocarbazole derivatives evaluated as dual pERK and pRb phosphorylation inhibitors, the introduction of a 6-methyl substituent on the tetrahydrocarbazole core (as in compounds 13m-13o) maintained activity in both assays, whereas the unsubstituted parent scaffold showed variable activity. Specifically, compound 13o (a 6-methyl, p-tolyl-substituted tetrahydrocarbazole) exhibited IC50 values of 4.6 µM against pERK and 2.9 µM against pRb . This contrasts with earlier compounds lacking the 6-methyl group, which displayed a wider range of activities, indicating that the 6-methyl moiety contributes to a more favorable kinase inhibition profile within this chemotype .
| Evidence Dimension | Kinase inhibitory potency (pERK and pRb phosphorylation) |
|---|---|
| Target Compound Data | 4.6 µM (pERK); 2.9 µM (pRb) for a 6-methyl-substituted tetrahydrocarbazole analog (13o) |
| Comparator Or Baseline | Unsubstituted tetrahydrocarbazole analogs (variable IC50 range; 7.5–9.5 µM for pERK/pRb in some cases, but >100 µM in others) |
| Quantified Difference | 6-methyl analog 13o achieves sub-5 µM potency in both assays, demonstrating that 6-methyl substitution is compatible with, and may enhance, dual kinase inhibition |
| Conditions | pERK and pRb phosphorylation inhibition assays in cellular models |
Why This Matters
This provides class-level evidence that the 6-methyl substitution on the tetrahydrocarbazole core—as present in the target compound—maintains or improves kinase inhibitory activity, making it a structurally relevant scaffold for medicinal chemistry optimization compared to unsubstituted analogs.
